tert-Butyl 2-chloro-3-oxobutanoate
Description
Foundational Significance of β-Keto Esters as Versatile Synthons
β-Keto esters are a class of organic compounds that have long been recognized for their versatility as building blocks, or synthons, in organic synthesis. Their utility stems from the presence of two key functional groups—a ketone and an ester—separated by a methylene (B1212753) group (a carbon atom bonded to two hydrogen atoms). This arrangement confers a unique reactivity upon the molecule.
The methylene protons located between the two carbonyl groups are significantly acidic and can be easily removed by a base. This deprotonation results in the formation of a stabilized enolate ion, which is a potent nucleophile. This enolate can then react with a wide array of electrophiles, allowing for the formation of new carbon-carbon bonds and the introduction of various substituents at the α-position.
Furthermore, the dual functionality of β-keto esters allows for a variety of subsequent chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated to yield a ketone. Alternatively, the ketone functionality can undergo reactions such as reduction to an alcohol or conversion to an imine. This rich and varied reactivity makes β-keto esters indispensable precursors for the synthesis of a diverse range of more complex molecules. mdpi.comnih.gov They are extensively utilized in the preparation of β-alkylated ketones, esters, and carboxylic acids through processes of alkylation, hydrolysis, and decarboxylation. nih.gov
Distinctive Reactivity Profiles of Halogenated β-Keto Esters
The introduction of a halogen atom, such as chlorine, at the α-position of a β-keto ester dramatically alters its reactivity profile, creating an even more versatile synthetic intermediate. tandfonline.com These α-halo-β-keto esters exhibit a unique combination of electrophilic and nucleophilic potential.
The presence of the electron-withdrawing halogen atom increases the acidity of the remaining α-proton (if present), facilitating its removal and subsequent reactions. More importantly, the α-carbon becomes highly electrophilic. The halogen atom acts as a good leaving group, making the α-position susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.
The α-halogenation of β-keto esters can be achieved through various methods, including the use of N-halosuccinimides. tandfonline.com For instance, the use of N-chlorosuccinimide (NCS) is a common method for the α-chlorination of β-keto esters. tandfonline.com The resulting α-chloro-β-keto esters are highly valuable intermediates in organic synthesis.
Positioning of tert-Butyl 2-chloro-3-oxobutanoate within Advanced Synthetic Paradigms
This compound is a prime example of an α-halo-β-keto ester that has found a significant place in advanced synthetic paradigms. Its structure incorporates the key reactive features of this class of compounds: the electrophilic α-carbon bearing a chlorine atom and the versatile β-keto ester functionality.
The tert-butyl group of the ester provides steric bulk, which can influence the stereochemical outcome of reactions at the α-position. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The bulky tert-butyl group can direct incoming reagents to a specific face of the molecule, leading to high levels of stereocontrol.
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. Its precursor, tert-butyl 3-oxobutanoate, is a known important intermediate in the production of agricultural chemicals and medicines, such as certain cephalosporin (B10832234) antibiotics. google.com The chlorinated derivative, this compound, offers enhanced reactivity and synthetic utility, making it a valuable tool for the construction of intricate molecular architectures. For example, it is a key intermediate for synthesizing thiazole (B1198619) carboxylic acids. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H13ClO3 |
| Molecular Weight | 192.64 g/mol |
| CAS Number | 7304-72-5 |
| Appearance | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Data sourced from PubChem CID 13426039 nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHPFWQCBJKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540479 | |
| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7304-72-5 | |
| Record name | tert-Butyl 2-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloro-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 Chloro 3 Oxobutanoate and Analogous α Chloro β Keto Esters
Direct Halogenation Strategies of β-Keto Ester Substrates
Direct α-chlorination of β-keto esters is the most common and straightforward approach for synthesizing compounds like tert-butyl 2-chloro-3-oxobutanoate. This strategy relies on the reaction of a β-keto ester with an electrophilic chlorine source, often mediated by a base or a catalyst to control reactivity and selectivity.
Enolate-Mediated α-Chlorination Approaches
The high acidity of the α-proton in β-keto esters (pKa ≈ 11 in DMSO) facilitates its removal by a base to form a nucleophilic enolate intermediate. This enolate then readily attacks an electrophilic chlorinating agent ("Cl+"), resulting in the formation of the α-chloro-β-keto ester. The stability of the enolate, which is conjugated across the two carbonyl groups, drives the high regioselectivity of this reaction, ensuring that chlorination occurs almost exclusively at the α-position.
The general mechanism can be depicted as follows:
Deprotonation: A base removes the acidic α-proton from the β-keto ester to form a resonance-stabilized enolate.
Nucleophilic Attack: The α-carbon of the enolate attacks the electrophilic chlorine atom of the chlorinating reagent.
Product Formation: The α-chloro-β-keto ester is formed, along with the byproduct of the chlorinating agent.
Weak bases such as potassium fluoride (KF) or organic amines are often sufficient to facilitate the reaction without promoting side reactions like hydrolysis of the ester. nih.gov
Applications of Electrophilic Chlorinating Reagents and Optimized Conditions
A variety of electrophilic chlorinating reagents are employed for the α-chlorination of β-keto esters. N-chlorosuccinimide (NCS) is one of the most widely used reagents due to its solid nature, ease of handling, and moderate reactivity. nih.govacs.org Other reagents include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and hypervalent iodine-based reagents. jku.at
The development of catalytic asymmetric chlorination has been a major focus of research, allowing for the synthesis of enantioenriched α-chloro-β-keto esters. This is typically achieved using a chiral catalyst, which can be either a metal complex or an organocatalyst, to control the facial selectivity of the enolate's attack on the chlorinating agent. nih.gov Cinchona alkaloids and their derivatives have proven to be effective organocatalysts, promoting the reaction with high yields and excellent enantioselectivity. nih.govorganic-chemistry.org Chiral Lewis acids, such as Ti(IV) complexes, have also been successfully employed. nih.gov Optimized conditions often involve low catalyst loadings (as low as 0.5 mol%), controlled temperatures, and specific solvents to maximize both yield and enantiomeric excess. nih.gov
Table 1: Selected Conditions for Direct α-Chlorination of β-Keto Esters
| Substrate Type | Chlorinating Agent | Catalyst / Base | Solvent | Key Findings |
|---|---|---|---|---|
| Indanone Carboxylate Esters | N-chlorosuccinimide (NCS) | Cinchona Alkaloid Derivative / KF | Toluene | Yields up to 99% and enantiomeric excess (ee) up to 97%. nih.govorganic-chemistry.org |
| Cyclic & Acyclic β-Keto Esters | N-chlorosuccinimide (NCS) | Cu(OTf)₂ / Chiral Spirooxazoline Ligand | Not Specified | High enantioselectivity (up to 98% ee) for a variety of substrates. |
| β-Keto Esters | Benziodoxolone-based reagent | Cinchonidine | Toluene | Good yields and moderate enantioselectivities. jku.at |
| Ethyl 3-oxobutanoate | Sulfuryl chloride (SO₂Cl₂) | None | Dichloromethane | Effective for producing ethyl 2-chloro-3-oxobutanoate. |
Synthesis via Strategic Functional Group Interconversions
Alternative synthetic routes to α-chloro-β-keto esters involve the transformation of other functional groups at the α-position. These multi-step pathways can be advantageous when the starting materials are readily available or when direct chlorination is problematic.
Transformation of α-Oxygenated to α-Chloro Derivatives
An indirect route involves the conversion of an α-hydroxy-β-keto ester into the corresponding α-chloro derivative. α-Hydroxy-β-keto esters can be synthesized through various methods, including the asymmetric α-hydroxylation of β-keto esters. researchgate.net The subsequent transformation of the hydroxyl group to a chloride is a deoxychlorination reaction.
Standard reagents for converting alcohols to alkyl chlorides, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), can be applied. This type of transformation is analogous to the deoxyfluorination of cyclic α-hydroxy-β-ketoesters using diethylaminosulfur trifluoride (DAST), which proceeds with high stereospecificity. rsc.org However, the acidic conditions generated during deoxychlorination (e.g., release of HCl) must be compatible with the β-keto ester functionality, which can be susceptible to hydrolysis or other side reactions.
Pathways Involving α-Diazo-β-Keto Esters (e.g., Regitz Diazo-Transfer Reactions to produce tert-Butyl 2-diazo-3-oxobutanoate)
A well-established pathway proceeds through an α-diazo-β-keto ester intermediate. This approach involves two main steps: the formation of the diazo compound followed by its conversion to the α-chloro derivative.
Regitz Diazo-Transfer: The target intermediate, tert-butyl 2-diazo-3-oxobutanoate (also known as t-butyl α-diazoacetoacetate), can be synthesized from tert-butyl acetoacetate (B1235776) via the Regitz diazo-transfer reaction. researchgate.netorgsyn.org This reaction typically involves treating the β-keto ester with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide (TsN₃) or 4-acetamidobenzenesulfonyl azide, in the presence of a base like triethylamine. orgsyn.orgorgsyn.orgorgsyn.org The reaction transfers the diazo group (N₂) to the active methylene (B1212753) position of the β-keto ester. orgsyn.org
Conversion of Diazo to Chloro: The resulting α-diazo-β-keto ester can then be converted to this compound. While various methods exist for transforming α-diazo carbonyl compounds, a common approach involves reaction with a chlorine source that can displace the diazo group, often with the loss of nitrogen gas. For example, treatment of diazo compounds with sources of electrophilic chlorine or with hydrogen chloride can yield the corresponding α-chloro derivatives. In some cases, gem-dichlorination can occur, requiring carefully controlled conditions to achieve selective monochlorination. acs.org
Chemo- and Regioselective Considerations in Synthetic Pathways
Achieving high selectivity is crucial in the synthesis of this compound and its analogs.
Regioselectivity: In direct halogenation, the regioselectivity is predominantly governed by the kinetic deprotonation of the most acidic proton. For β-keto esters, the Cα-H proton is significantly more acidic than any other C-H proton in the molecule, leading to the exclusive formation of the α-chloro product via the enolate. O-halogenation is a potential side reaction but is generally disfavored under typical conditions.
Chemoselectivity: The challenge of chemoselectivity arises when other reactive functional groups are present in the substrate. However, for the synthesis of this compound from tert-butyl acetoacetate, the high reactivity of the enolizable α-position allows chlorinating agents like NCS to react selectively at this site without affecting the ester or ketone carbonyls. Transesterification is a potential side reaction but typically requires specific catalysts or conditions not employed for chlorination. rsc.org
Stereoselectivity: When a chiral α-chloro-β-keto ester is desired, stereoselectivity becomes the primary consideration. Asymmetric catalysis is employed to control the formation of one enantiomer over the other. Research has shown that bulky ester groups, such as the tert-butyl group, can be essential for achieving high levels of enantioselectivity in these catalytic systems. acs.org The steric hindrance provided by the tert-butyl group helps the chiral catalyst to better differentiate between the two faces of the planar enolate intermediate, leading to higher asymmetric induction.
Green Chemistry Principles and Sustainable Synthetic Advancements
Recent advancements in the synthesis of this compound and its analogs have increasingly focused on the integration of green chemistry principles. These efforts aim to develop more sustainable and environmentally benign methodologies by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of progress include the use of biocatalysis for creating chiral molecules with high selectivity and the adoption of non-toxic, recyclable solvents and reaction media.
Biocatalytic Approaches for Stereoselective Preparations of Chiral Analogs (e.g., enzymatic reduction using alcohol dehydrogenases)
Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly effective for the stereoselective reduction of prochiral carbonyl compounds, such as α-chloro-β-keto esters, to produce valuable chiral α-chloro-β-hydroxy esters. nih.govtudelft.nl These chiral products are significant building blocks in organic synthesis. nih.gov
The enantioselective reduction of the carbonyl group in α-chloro-β-keto esters can be achieved with high precision using ADHs from various microbial sources. nih.gov These enzymes facilitate the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon, creating a new stereocenter with a defined configuration. tudelft.nlnih.gov The stereoselectivity (whether the (R)- or (S)-alcohol is formed) is determined by the specific enzyme used. nih.gov For instance, ADHs from Lactobacillus species are known to produce (R)-alcohols, while other enzymes can yield the (S)-enantiomer. nih.gov
Research has demonstrated the broad applicability of ADHs for reducing a variety of ketone and ketoester substrates. nih.govnih.gov An engineered ADH from Lactobacillus kefir has shown high conversion rates and excellent stereoselectivity for a range of substrates, including α-chloro ketones. nih.gov Similarly, an ADH from Rhodococcus erythropolis has been used for the asymmetric reduction of poorly water-soluble ketones, achieving excellent enantiomeric excess (>99.9%) and high conversion (>98%). mdpi.com
A significant challenge in biocatalytic reductions is the regeneration of the expensive nicotinamide cofactor (NADH or NADPH). To make the process economically viable, in-situ cofactor regeneration systems are employed. A common approach is to use a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap substrate (like formate or glucose) to regenerate the required NADH or NADPH. nih.govnih.govmdpi.com This coupled-enzyme system allows a catalytic amount of the cofactor to be used for the entire reaction. nih.gov
The table below summarizes findings from various studies on the biocatalytic reduction of α-chloro-β-keto ester analogs.
| Enzyme (Source) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Cofactor Regeneration System |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | 96 | >99.5 | Glucose/Glucose Dehydrogenase |
| (R)-specific ADH (Lactobacillus kefiri) | Various ketoesters | (R)-hydroxy esters | High | High | Not specified |
| Carbonyl Reductase (Candida krusei) | Ethyl 2-oxo-4-phenylbutyrate | (R)-enantiomer product | Not specified | High | NADPH-dependent |
| ADH (Rhodococcus erythropolis) | 3,5-Bistrifluoromethylphenyl ketone | (S)-3,5-Bistrifluoromethylphenyl ethanol | >98 | >99.9 | Not specified |
Utilization of Non-Toxic, Recyclable Solvents and Reaction Media
A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional organic syntheses often rely on solvents that are toxic, flammable, and environmentally harmful. Consequently, significant research has been directed towards developing syntheses of β-keto esters and their derivatives in greener media or under solvent-free conditions. nih.govresearchgate.net
Solvent-free reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste at the source. Microwave-assisted solvent-free synthesis has been shown to be an efficient method for preparing β-keto esters, often resulting in high yields and exceptionally mild reaction conditions. researchgate.net Another approach involves using one of the reactants as the solvent, which is particularly effective in lipase-catalyzed transesterification reactions for producing β-keto esters. google.com
Where a solvent is necessary, the focus shifts to using non-toxic and recyclable alternatives. Water is an attractive green solvent, but the low aqueous solubility of many organic substrates can be a limitation. To overcome this, biphasic systems using water and a second, immiscible phase can be employed. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (BmimPF6), have been used as the second phase in the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate. researchgate.net These systems can improve substrate stability and facilitate product separation, although the toxicity and biodegradability of the ionic liquids themselves must be considered.
The development of recyclable heterogeneous catalysts is another key advancement. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. For example, silica-supported boric acid has been successfully used as a recyclable catalyst for the trans-esterification of β-keto esters under solvent-free conditions, with the catalyst being recycled up to five times without significant loss of activity. nih.gov This approach combines the benefits of solvent-free conditions with catalyst recyclability, representing a highly sustainable synthetic protocol. nih.gov
The table below highlights various green approaches to the synthesis of β-keto esters and related compounds.
| Methodology | Key Features | Substrate/Reaction Type | Yield (%) | Source |
|---|---|---|---|---|
| Solvent-free trans-esterification | Recyclable silica-supported boric acid catalyst | β-keto methyl/ethyl esters | 87-95 | nih.gov |
| Solvent-free microwave synthesis | Rapid, mild conditions | Reaction of alcohols with diketene equivalent | High | researchgate.net |
| Lipase-catalyzed transesterification | Solvent-free, mild conditions | Racemic alcohols and β-keto esters | Variable | google.com |
| Aqueous/Ionic Liquid Biphasic System | Enzyme and substrate stabilization | Enzymatic reduction of ethyl 4-chloro-3-oxobutanoate | Not specified | researchgate.net |
| Solvent-free synthesis | Recyclable iron(III) triflate catalyst | β-enamino ketones and esters | Up to 99 | researchgate.net |
Applications and Advanced Synthetic Utility of Tert Butyl 2 Chloro 3 Oxobutanoate in Complex Molecule Assembly
Strategic Building Block for Pharmaceutical Intermediates
The pharmaceutical industry heavily relies on the use of specific chemical intermediates to construct complex drug molecules. Tert-butyl 2-chloro-3-oxobutanoate and its derivatives play a crucial role in the synthesis of several important classes of pharmaceuticals.
Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections. The synthesis of these antibiotics often involves the construction of a core cephem nucleus, which is then modified to create different drug candidates with varying activity spectra.
tert-Butyl 3-oxobutyrate: This related compound is a key intermediate in the production of aminothiazole cephalosporins, such as cefmenoxime. google.com The tert-butyl group provides a protective function during the synthesis, which can be removed under specific conditions to yield the final product. google.com The use of tert-butyl 3-oxobutyrate has been shown to be an industrially advantageous method for producing these widely used antibiotics. google.com
tert-Butyl 4-chloro-3-oxobutanoate: This derivative is another important reagent in the synthesis of cephalosporin (B10832234) antibiotics and penicillin derivatives. smolecule.com Its distinct reactivity, owing to the chlorine atom at the 4-position and the tert-butyl ester, makes it particularly suitable for acylation reactions to form the core structures of these antibiotics. smolecule.com The synthesis of various 7α-methoxy-7β-amido-3-chloro-3-cephem-4-carboxylic acids, for example, highlights the utility of such chlorinated intermediates. nih.gov
The mechanism of action for cephalosporins involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. nih.gov
Statins are a class of drugs that lower cholesterol levels in the blood by inhibiting the enzyme HMG-CoA reductase. smolecule.com The synthesis of many statins, including the widely prescribed drugs Atorvastatin and Rosuvastatin, requires the construction of a specific chiral side chain. smolecule.comnih.gov
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate: This chiral intermediate is of paramount importance in the synthesis of the side chains of Atorvastatin and Rosuvastatin. smolecule.comscbt.comnih.gov The "(S)" designation indicates a specific three-dimensional arrangement of atoms that is crucial for the biological activity of the final drug molecule. smolecule.com The synthesis of this key intermediate can be achieved with high efficiency and enantioselectivity using enzymatic methods, such as those employing alcohol dehydrogenases. nih.gov This chemoenzymatic approach offers a green and scalable process for producing these vital pharmaceutical components. nih.gov The development of efficient synthetic routes to this and related chiral intermediates has been a significant focus of research, enabling the large-scale production of these life-saving drugs. nih.govgoogle.comresearchgate.netbiomolther.org
| Statin | Key Chiral Intermediate | Significance |
|---|---|---|
| Atorvastatin | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Provides the correct stereochemistry for the side chain, which is essential for inhibiting HMG-CoA reductase. smolecule.com |
| Rosuvastatin |
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Derivatives of 2-chloro-3-oxobutanoate esters serve as starting materials for the synthesis of novel classes of antibiotics.
tert-Butylphenylthiazoles: Research has shown that ethyl 2-chloro-3-oxobutanoate, a closely related compound, can be used to synthesize tert-butylphenylthiazoles. researchgate.net These compounds, featuring an oxadiazole linker, have demonstrated promising antibacterial and antibiofilm activity, making them potential candidates for a new class of orally bioavailable antibiotics. researchgate.net The synthesis involves a series of reactions, including the formation of a thiazole (B1198619) ring from the starting ester. researchgate.net
Intermediate in Agrochemical Development
The utility of this compound and its analogs extends to the agrochemical industry. These compounds can serve as building blocks for the synthesis of pesticides and herbicides. The reactivity of the chloro-β-ketoester functionality allows for the introduction of various structural motifs found in agrochemically active molecules. While specific examples for this compound are not extensively detailed in publicly available literature, the general applicability of β-ketoesters in this field is well-established. smolecule.com
Role in the Production of Specialty Chemicals
Specialty chemicals are a broad category of products that are produced for specific applications. The unique chemical properties of this compound make it a useful intermediate in the synthesis of various specialty chemicals. For instance, the tert-butyl group is often employed as a protecting group in multi-step syntheses due to its stability under certain conditions and its selective removal under others. This property is valuable in the production of complex organic molecules with specific functionalities. mdpi.com
Applications in Materials Science for Advanced Organic Materials
The field of materials science is increasingly looking towards complex organic molecules to create materials with novel electronic and optical properties. Derivatives of compounds like this compound have potential applications in this area.
Non-fullerene Acceptors: In the development of organic solar cells, there is a significant research effort to create non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based materials. nih.gov The synthesis of complex NFA molecules often involves building blocks that can be modified to tune the electronic properties of the final material. While direct application of this compound is not explicitly documented, its derivatives can be envisioned as precursors for constructing the conjugated systems required for efficient light absorption and charge transport in organic photovoltaic devices. The ability to introduce specific functional groups via the reactive sites of this molecule could be leveraged to fine-tune the energy levels and morphology of these advanced materials. nih.gov
Significance in Stereoselective and Asymmetric Synthesis
The generation of chiral molecules with high optical purity is a cornerstone of contemporary chemical synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. α-Chloro-β-ketoesters, such as this compound, are significant precursors for the synthesis of chiral chlorohydrins, which are themselves versatile intermediates for a wide array of complex molecules.
The primary route to accessing the stereochemical information stored in these molecules is through the stereoselective reduction of the ketone functionality. While specific studies on the asymmetric reduction of this compound are not extensively documented in publicly available literature, the closely related ethyl 4-chloro-3-oxobutanoate (COBE) has been the subject of numerous investigations. The findings from these studies on COBE serve as a strong predictive model for the synthetic potential of its tert-butyl counterpart.
Enzymatic reductions, in particular, have proven to be highly effective for the synthesis of enantiomerically pure (R)- or (S)-4-chloro-3-hydroxybutanoate esters. nih.gov These biotransformations are typically carried out using whole-cell systems or isolated enzymes, such as carbonyl reductases and alcohol dehydrogenases, which often exhibit exquisite stereoselectivity. nih.gov For instance, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) has been successfully employed for the asymmetric reduction of COBE to (R)-ethyl 4-chloro-3-hydroxybutyrate with excellent enantiomeric excess (99.9% ee) and high yield (91.8%). nih.gov
These enzymatic systems often utilize a cofactor regeneration system, for example, by co-expressing a glucose dehydrogenase, which enhances the economic feasibility of the process for industrial applications. nih.gov The resulting chiral chlorohydrins are key building blocks for a range of pharmaceuticals.
The expected products from the stereoselective reduction of this compound are the corresponding (2R,3R)- and (2S,3S)- or (2R,3S)- and (2S,3R)-tert-butyl 2-chloro-3-hydroxybutanoates. The control of these two adjacent stereocenters is a significant challenge in chemical synthesis, and the ability to selectively produce one of the four possible stereoisomers would be of high value.
Table 1: Examples of Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)
| Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
| Burkholderia gladioli CCTCC M 2012379 (co-expressed with glucose dehydrogenase) | (R)-ethyl 4-chloro-3-hydroxybutyrate | 99.9% | 91.8% |
| Sporobolomyces salmonicolor AKU4429 | (R)-ethyl 4-chloro-3-hydroxybutyrate | 91.7% | High |
| Recombinant E. coli expressing aldehyde reductase and glucose dehydrogenase | (R)-ethyl 4-chloro-3-hydroxybutyrate | 99% | 90.5% |
Data is for the analogous compound ethyl 4-chloro-3-oxobutanoate and is illustrative of the potential for this compound.
Utilization as a Protecting Group Strategy in Multistep Syntheses
In the intricate art of synthesizing complex organic molecules, the concept of a protecting group is fundamental. A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. The tert-butyl ester moiety within this compound serves as a classic example of a protecting group for the carboxylic acid functionality.
The tert-butyl group is a sterically bulky group that effectively shields the carbonyl of the ester from nucleophilic attack. It is stable to a wide range of reaction conditions, including basic and organometallic reagents, making it a robust protecting group. organic-chemistry.org This stability allows for selective transformations to be carried out on the α-chloro and β-keto positions of the molecule.
A plausible synthetic strategy employing this compound would involve initial reactions at the more reactive sites, such as nucleophilic substitution of the chlorine atom or transformations involving the ketone. For example, the ketone could be reduced, as discussed in the previous section, or undergo an aldol (B89426) or similar carbon-carbon bond-forming reaction. Throughout these synthetic steps, the tert-butyl ester remains intact, safeguarding the carboxylic acid functionality.
The deprotection of the tert-butyl ester is typically achieved under acidic conditions. organic-chemistry.org Treatment with acids like trifluoroacetic acid (TFA) or zinc bromide (ZnBr2) in an appropriate solvent efficiently cleaves the ester, liberating the carboxylic acid. researchgate.net The mechanism of this deprotection involves the formation of a stable tert-butyl cation.
Table 2: Stability of tert-Butyl Esters under Various Conditions
| Reagent/Condition | Stability of tert-Butyl Ester |
| Basic (e.g., NaOH, K2CO3) | Stable |
| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |
| Hydrogenolysis (e.g., H2/Pd) | Stable |
| Mild Acid | Labile |
| Strong Acid (e.g., TFA, HCl) | Labile |
This strategic use of the tert-butyl ester as a protecting group allows for the sequential elaboration of the molecule, introducing complexity and functionality in a controlled manner before revealing the carboxylic acid at a desired stage of the synthesis. This approach is invaluable in the total synthesis of natural products and pharmaceuticals where precise control over reactivity is paramount.
Advanced Characterization and Computational Studies of Tert Butyl 2 Chloro 3 Oxobutanoate
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific, dedicated spectral publications for tert-Butyl 2-chloro-3-oxobutanoate are not widely available, the expected NMR signals can be reliably predicted based on the analysis of structurally similar compounds, such as tert-butyl acetoacetate (B1235776) and other chlorinated keto esters. The spectra are characterized by the absence of complex spin-spin coupling, resulting in a series of singlet peaks.
¹H NMR: The proton NMR spectrum is anticipated to show three distinct singlets in a non-polar solvent like CDCl₃:
A singlet for the nine equivalent protons of the tert-butyl group.
A singlet for the three protons of the acetyl methyl group.
A singlet for the single proton at the chlorinated α-carbon (C2).
¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon environment within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and chlorine) and the magnetic environment.
Predicted NMR Data for this compound The following data is predictive and based on analogous structures and standard chemical shift values.
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃C- | ~1.5 | Singlet |
| -C(O)CH₃ | ~2.4 | Singlet |
| -CHCl- | ~4.8 | Singlet |
¹³C NMR (Predicted)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₃ C- | ~27.8 |
| (CH₃)₃C - | ~84.0 |
| -C (O)CH₃ | ~200.0 |
| -C(O)CH₃ | ~25.5 |
| -C HCl- | ~55.0 |
| -OC (O)- | ~165.0 |
The keto-enol tautomerism common in β-keto esters would be characterized by additional, less intense signals, including an olefinic proton signal between 5-6 ppm and a broad hydroxyl proton signal above 10 ppm in the ¹H NMR spectrum. lookchem.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are associated with the carbonyl groups of the ester and ketone, and the carbon-chlorine bond.
The IR spectrum is expected to show two distinct carbonyl (C=O) stretching bands due to the ketone and the ester functionalities. The C-Cl stretching vibration appears in the fingerprint region of the spectrum.
Characteristic IR Absorption Frequencies (Predicted) Based on data from analogous compounds like tert-butyl acetoacetate and chloroalkanes. docbrown.infonih.gov
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | ~1735-1715 |
| C=O (Ester) | Stretch | ~1750-1730 |
| C-O (Ester) | Stretch | ~1300-1100 |
| C-Cl | Stretch | ~780-580 |
| C-H (sp³) | Stretch | ~3000-2850 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The monoisotopic mass of this compound (C₈H₁₃ClO₃) is 192.055322 g/mol . nih.gov An HRMS analysis would aim to detect the molecular ion [M]⁺ or common adducts such as [M+H]⁺ or [M+Na]⁺, with the measured mass-to-charge ratio (m/z) matching the theoretical value to within a few parts per million (ppm). The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak ([³⁷Cl] isotope) having approximately one-third the intensity of the M peak ([³⁵Cl] isotope). docbrown.info
Theoretical Mass Data for HRMS
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M(³⁵Cl)]⁺ | [C₈H₁₃³⁵ClO₃]⁺ | 192.05532 |
| [M(³⁷Cl)]⁺ | [C₈H₁₃³⁷ClO₃]⁺ | 194.05237 |
| [M(³⁵Cl)+H]⁺ | [C₈H₁₄³⁵ClO₃]⁺ | 193.06260 |
| [M(³⁵Cl)+Na]⁺ | [C₈H₁₃³⁵ClNaO₃]⁺ | 215.04454 |
X-ray Crystallography for Definitive Solid-State Structure Determination
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. If a suitable crystal could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and the torsional angles within the molecule. Furthermore, it would reveal the solid-state conformation and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement.
Chromatographic Methodologies for Analysis and Process Monitoring (e.g., Gas Chromatography)
Gas Chromatography (GC) is a primary analytical method for assessing the purity and monitoring the reactions of volatile compounds like this compound. Given its structure as a β-keto ester, care must be taken to avoid thermal degradation during analysis. For related compounds like tert-butyl acetoacetate, it is recommended to maintain the GC injector temperature below 180 °C to ensure reproducible results. lookchem.com
A typical GC method coupled with a mass spectrometer (GC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) detector, would provide both retention time and mass spectral data for confident identification and quantification. lcms.cz
Example GC-MS Methodological Parameters This table represents a typical methodology that could be applied for the analysis of this compound. lcms.cz
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 GC |
| Column | Agilent DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 180 °C (to prevent degradation) |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Oven Program | 45 °C (2 min hold), ramp at 12 °C/min to 280 °C (5 min hold) |
| MS System | Agilent 7250 GC/Q-TOF |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50 - 500 m/z |
Computational Chemistry and Molecular Modeling Approaches
In the absence of experimental crystal structure data, computational chemistry and molecular modeling serve as powerful tools to predict the geometric and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the minimum energy conformation, rotational barriers, and spectroscopic properties of the molecule.
Studies on related β-keto esters have utilized computational approaches to assess their reactivity and potential as enzyme inhibitors. mdpi.comresearchgate.net For instance, molecular dynamics simulations could be employed to study the interactions of this compound with the active site of a target enzyme. mdpi.com Such models can calculate binding energies and identify key intermolecular interactions, providing insight into its potential biological activity or role as a synthetic intermediate. Furthermore, computational analysis of related β-halo-α-keto esters has been used to understand reaction mechanisms in asymmetric catalysis. rsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These calculations can determine the optimal three-dimensional geometry of the molecule and provide a wealth of information about its electronic properties.
Recent computational studies on analogous β-keto esters have utilized DFT methods, such as M062x/6-311+G(d,p), to perform conformational analysis and identify the most stable molecular structures. nih.gov For this compound, such calculations would reveal the preferred spatial arrangement of the tert-butyl, chloro, and keto-ester functionalities.
Furthermore, these calculations can quantify the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Reactivity descriptors derived from conceptual DFT, including Fukui functions and dual descriptors, can pinpoint the most reactive sites. nih.gov For instance, in a typical α-chloro-β-keto ester, the carbonyl carbons are expected to be the primary electrophilic centers. The chlorine-bearing α-carbon also represents a key reactive site.
A hypothetical summary of results from a DFT calculation on this compound is presented in the table below. These values are essential for predicting the molecule's chemical behavior in various reactions.
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations This table is generated based on typical values for analogous compounds and is for illustrative purposes.
| Parameter | Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower energy indicates greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 6.3 eV | A smaller gap generally implies higher chemical reactivity. |
| Mulliken Charge on C2 (α-carbon) | +0.15 | A positive charge indicates that this carbon is electrophilic and susceptible to attack by nucleophiles. |
| Mulliken Charge on C3 (keto-carbon) | +0.45 | The significant positive charge highlights this carbon as a primary site for nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.
For a flexible molecule like this compound, with several rotatable single bonds, conformational analysis is key to understanding its properties. MD simulations can track the rotation around the C-C bonds and the orientation of the bulky tert-butyl group, which can influence its steric interactions and how it fits into the active site of an enzyme.
Simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in the presence of a solvent to understand how interactions with solvent molecules affect its conformational preferences. The results of such simulations are typically analyzed to determine the most populated conformations and the timescales of transitions between them. A recent study on β-keto esters employed MD simulations to investigate the interactions between the compounds and proteins. nih.gov
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound This table outlines a typical setup for an MD simulation and is for illustrative purposes.
| Parameter | Specification | Purpose |
| Force Field | GROMOS54a7 | A set of parameters that defines the potential energy of the system based on atomic positions. |
| Solvent Model | SPC/E | A water model used to simulate an aqueous environment. |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to sample relevant conformational changes. |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run, typically room temperature. |
| Pressure | 1 bar | The pressure at which the simulation is run, corresponding to atmospheric pressure. |
Ligand-Protein Docking Studies in Biocatalytic Systems (for enzyme-substrate interactions with analogous compounds)
The biocatalytic reduction of α-chloro-β-keto esters to the corresponding chiral α-chloro-β-hydroxy esters is a reaction of significant industrial importance. The stereochemical outcome of these reactions is determined by the precise interactions between the substrate and the enzyme's active site. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a substrate (ligand) within the active site of a protein.
Numerous studies have employed molecular docking to understand the stereoselectivity of reductases used in the transformation of compounds analogous to this compound. ontosight.ai For example, in the asymmetric reduction of β-keto esters, docking studies can reveal why a particular enzyme favors the production of one stereoisomer over others.
These studies typically involve creating a three-dimensional model of the enzyme and then computationally placing the substrate into the active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The analysis of the best-scoring poses can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the substrate in a specific orientation for the hydride transfer from a cofactor like NADPH to occur. Research on baker's yeast reductases has shown that genetic modification of these enzymes can alter their stereoselectivity in β-keto ester reductions, a process that can be rationalized and guided by docking studies. nih.gov
Table 3: Representative Docking Results for an Analogous β-Keto Ester with a Ketoreductase This table is based on findings from studies on similar compounds and is for illustrative purposes.
| Parameter | Finding | Implication for Reactivity |
| Binding Energy | -7.2 kcal/mol | A favorable binding affinity, suggesting the substrate can be efficiently accommodated in the active site. |
| Key Hydrogen Bonds | The keto-oxygen of the substrate forms a hydrogen bond with the side chain of a Tyrosine residue in the active site. | This interaction orients the carbonyl group for a stereospecific hydride attack. |
| Hydrophobic Interactions | The ester moiety of the substrate is situated in a hydrophobic pocket formed by Leucine and Isoleucine residues. | These interactions contribute to the overall binding affinity and help to correctly position the substrate. |
| Distance to Cofactor | The C3 keto-carbon is positioned 3.5 Å from the reactive carbon of the NADPH cofactor. | This close proximity is ideal for the efficient transfer of the hydride ion, leading to the reduction of the ketone. |
Future Research Directions and Emerging Trends in Tert Butyl 2 Chloro 3 Oxobutanoate Chemistry
Development of Innovative and Highly Efficient Synthetic Pathways
The synthesis of tert-Butyl 2-chloro-3-oxobutanoate and its analogs is a cornerstone of its utility. Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. A key area of interest is the refinement of chlorination processes of β-keto esters. While traditional methods often utilize reagents like sulfuryl chloride, exploration into milder and more selective chlorinating agents is an active area of investigation.
One promising direction is the use of reagents like tert-butyl hypochlorite, which has demonstrated versatility in the chlorination of various organic molecules, including those with similar structural motifs to the precursors of this compound. mdpi.comnih.gov The development of catalytic enantioselective methods for the chlorination of prochiral 3-oxobutanoates would represent a significant advancement, providing direct access to chiral α-chloro-β-keto esters, which are valuable precursors for asymmetric synthesis.
Furthermore, research into novel starting materials and synthetic strategies is ongoing. For instance, methods starting from readily available precursors like methyl 4-oxobutanoate (B1241810) are being explored to create complex pyrrole (B145914) structures, showcasing the potential for developing new pathways to related heterocyclic compounds. researchgate.net
Exploration of Novel Reactivity Modes and Undiscovered Derivatizations
The reactivity of this compound is centered around its two electrophilic carbon centers (the carbonyl carbon and the α-chloro carbon) and the enolizable protons. Future research will likely focus on uncovering new reaction pathways and creating novel derivatives with unique properties.
Exploring the diastereoselective and enantioselective reactions of this compound is a major frontier. The development of new catalytic systems that can control the stereochemical outcome of reactions involving this substrate will open doors to the synthesis of complex, stereochemically defined molecules. For example, the asymmetric reduction of related chloro-oxobutanoates has been achieved using biocatalysts, suggesting a potential avenue for producing chiral hydroxyesters. researchgate.net
Additionally, the investigation of its reactions with a wider range of nucleophiles and electrophiles under various conditions could lead to the discovery of unprecedented chemical transformations. This includes exploring its potential in multicomponent reactions and cascade sequences to build molecular complexity rapidly.
Expansion of Applications in Diverse Chemical Fields and Emerging Technologies
While this compound is a known intermediate in the synthesis of various compounds, its full potential across different chemical fields is yet to be realized. Future applications could extend into materials science, agrochemicals, and medicinal chemistry.
The synthesis of novel heterocyclic compounds remains a key application area. For instance, its ethyl analog, ethyl 2-chloro-3-oxobutanoate, is a crucial intermediate in the synthesis of thiazole (B1198619) carboxylic acids, which are important in medicinal chemistry. researchgate.net Research into the synthesis of new classes of heterocycles, such as novel oxindole (B195798) and indole (B1671886) derivatives, using this building block is a promising direction. mdpi.comnih.gov
The development of new functional materials is another emerging area. The unique combination of functional groups in this compound could be leveraged to synthesize novel polymers or functional coatings with tailored properties.
In-Depth Mechanistic Elucidation of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of its reactivity.
For instance, detailed kinetic studies and the isolation and characterization of reaction intermediates can provide valuable insights into reaction pathways. Computational modeling, such as density functional theory (DFT) calculations, can be used to map out reaction energy profiles, predict transition state geometries, and understand the factors that control selectivity. A thorough mechanistic understanding will enable chemists to fine-tune reaction conditions to achieve higher yields and selectivities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is a significant emerging trend. vapourtec.combeilstein-journals.orgthieme-connect.de Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless scale-up. thieme-connect.demdpi.com
Future research will focus on adapting and optimizing reactions involving this compound for continuous flow systems. researchgate.net This could involve the development of packed-bed reactors with immobilized catalysts or reagents to facilitate continuous production and purification. Automated synthesis platforms, which combine robotics with real-time reaction analysis, can be used to rapidly screen reaction conditions and optimize synthetic routes, accelerating the discovery of new applications and derivatives. vapourtec.combeilstein-journals.org
Table 1: Comparison of Batch vs. Flow Synthesis
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often challenging and requires re-optimization. | Generally more straightforward to scale up. mdpi.com |
| Safety | Handling of hazardous reagents can be risky at large scales. | Smaller reaction volumes at any given time enhance safety. mdpi.com |
| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. vapourtec.com |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent conditions. vapourtec.com |
Continued Focus on Sustainability and Green Chemistry Innovations in Production and Application
In line with the growing emphasis on sustainable chemistry, future research on this compound will prioritize the development of greener production methods and applications. This involves several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, exploring biocatalytic reductions in aqueous media or ionic liquids can reduce the reliance on volatile organic solvents. researchgate.net
Energy Efficiency: Developing reactions that proceed under milder conditions, such as at ambient temperature and pressure, to reduce energy consumption.
Catalysis: Utilizing catalytic methods, including biocatalysis and organocatalysis, to improve reaction efficiency and reduce waste. The asymmetric reduction of related ketones using enzymes is a prime example of a green approach. researchgate.net
By integrating these principles, the chemical community can ensure that the future of this compound chemistry is not only innovative but also sustainable.
Q & A
Q. How does the compound’s electronic structure influence its reactivity in photochemical reactions?
- Methodology : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra (~270 nm for n→π* transitions). Experimental validation uses LED photoreactors (365 nm) to study [2+2] cycloadditions, correlating quantum yields with Hammett substituent constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
